7-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}-4-methyl-2H-chromen-2-one
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Overview
Description
7-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}-4-methyl-2H-chromen-2-one is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. This particular compound features a unique combination of a tetrazole ring and a coumarin scaffold, which may contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}-4-methyl-2H-chromen-2-one typically involves multiple steps
Preparation of the Coumarin Core: The coumarin core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst.
Introduction of the Tetrazole Moiety: The tetrazole ring can be introduced by reacting the coumarin derivative with 3,4-dichlorophenyl isocyanate and sodium azide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tetrazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the tetrazole ring.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Medicine: The compound could be explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It may find use in the development of new materials, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 7-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The tetrazole ring may interact with enzymes or receptors, modulating their activity. The coumarin scaffold can also contribute to the compound’s biological effects by interacting with cellular components and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
7-Ethoxy-4-methyl-2H-chromen-2-one: Another coumarin derivative with similar structural features.
4-Hydroxy-2-quinolones: Compounds with a similar heterocyclic structure and biological activities.
Uniqueness
7-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}-4-methyl-2H-chromen-2-one is unique due to the presence of both a tetrazole ring and a coumarin scaffold
Properties
Molecular Formula |
C18H12Cl2N4O3 |
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Molecular Weight |
403.2 g/mol |
IUPAC Name |
7-[[1-(3,4-dichlorophenyl)tetrazol-5-yl]methoxy]-4-methylchromen-2-one |
InChI |
InChI=1S/C18H12Cl2N4O3/c1-10-6-18(25)27-16-8-12(3-4-13(10)16)26-9-17-21-22-23-24(17)11-2-5-14(19)15(20)7-11/h2-8H,9H2,1H3 |
InChI Key |
KOELWZXRJSCOHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=NN=NN3C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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